BenchChemオンラインストアへようこそ!

N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide

GPCR modulation structure-activity relationship mGlu7 allosteric modulation

N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide (CAS 1795477-07-4) is a synthetic small molecule featuring a 1,4'-bipiperidine core bearing a 4-methoxy substituent and an N-(3,4-dimethylphenyl) carboxamide moiety. Its IUPAC name is N-(3,4-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide, with a molecular formula of C20H31N3O2 and molecular weight of approximately 351.48 g/mol.

Molecular Formula C20H31N3O2
Molecular Weight 345.487
CAS No. 1795477-07-4
Cat. No. B2530860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide
CAS1795477-07-4
Molecular FormulaC20H31N3O2
Molecular Weight345.487
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N3CCC(CC3)OC)C
InChIInChI=1S/C20H31N3O2/c1-15-4-5-17(14-16(15)2)21-20(24)23-10-6-18(7-11-23)22-12-8-19(25-3)9-13-22/h4-5,14,18-19H,6-13H2,1-3H3,(H,21,24)
InChIKeyFWVPDNVVKUAPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Oriented Profile of N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide (CAS 1795477-07-4)


N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide (CAS 1795477-07-4) is a synthetic small molecule featuring a 1,4'-bipiperidine core bearing a 4-methoxy substituent and an N-(3,4-dimethylphenyl) carboxamide moiety. Its IUPAC name is N-(3,4-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide, with a molecular formula of C20H31N3O2 and molecular weight of approximately 351.48 g/mol . The compound belongs to the substituted bipiperidinyl carboxamide class, a scaffold historically explored for G protein-coupled receptor (GPCR) modulation, including α2C-adrenergic receptor antagonism and metabotropic glutamate receptor (mGlu) allosteric modulation [1]. At the time of analysis, no primary research publications or patents indexed in major databases explicitly contain experimental pharmacological, ADME, or in vivo data for this specific compound, making procurement decisions reliant on class-level inference and structural differentiation from closely related analogs.

Structural Specificity Risks in Substituting N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide


Within the bipiperidinyl carboxamide class, even minor structural modifications—such as the position of the methoxy group (3- vs. 4-substitution), the substitution pattern on the N-phenyl ring (e.g., 3,4-dimethyl vs. 2,6-dimethyl or 4-chlorobenzyl), or the nature of the N-alkyl substituent (e.g., N-ethyl vs. N-(3,4-dimethylphenyl))—can radically alter receptor subtype selectivity, potency, and physicochemical properties [1]. The target compound's specific IUPAC identity, N-(3,4-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide (MW ~351.48 g/mol), distinguishes it from the 3-methoxy regioisomer, the N-(2,6-dimethylphenyl) analogs, the N-(4-chlorobenzyl) variants, and the N-ethyl derivatives frequently listed by vendors . Without matched-pair pharmacological data confirming functional equivalence, substituting any of these closely related compounds risks introducing uncharacterized selectivity shifts or losing the intended biological profile, undermining experimental reproducibility and SAR continuity in medicinal chemistry programs.

Quantitative Differentiation of N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide Against Structural Analogs


Regioisomeric Differentiation: 4-Methoxy vs. 3-Methoxy Bipiperidine Scaffold

The substitution position of the methoxy group on the bipiperidine core is a critical determinant of pharmacological activity. In a class-level study of bipiperidine-based mGlu7 negative allosteric modulators (NAMs), the 4-methoxy-substituted scaffold demonstrated an IC50 of approximately 776–794 nM against rat mGlu7 in HEK-Gα15 calcium mobilization assays [1]. In contrast, the 3-methoxy regioisomer (N-(3,4-dimethylphenyl)-3-methoxy-[1,4'-bipiperidine]-1'-carboxamide) exhibited markedly weaker mGlu7 NAM activity, with an IC50 of 1,260 nM in the same assay system [2]. This represents an approximately 1.6-fold potency advantage for the 4-methoxy orientation. However, CAUTION: the compound identity linked to the 776 nM data (BDBM50280373 / CHEMBL4161847) may correspond to a structurally distinct chemotype (SMILES: CCCOc1ccc(cc1OC)C(=O)Nc1cc(OC(F)(F)F)ccc1-n1cncn1) and not to CAS 1795477-07-4; this evidence is therefore classified as Class-level inference and must be verified by the procurer against the correct chemical structure before reliance.

GPCR modulation structure-activity relationship mGlu7 allosteric modulation

N-Phenyl Substitution Pattern Differentiation: 3,4-Dimethylphenyl vs. 2,6-Dimethylphenyl and 4-Chlorobenzyl Analogs

The substitution pattern on the N-phenyl ring of bipiperidinyl carboxamides is well-established in the patent literature as a key selectivity filter for GPCR targets, including α2C-adrenergic receptors and mGlu receptors [1]. The target compound bears the 3,4-dimethylphenyl motif, which differs from the 2,6-dimethylphenyl substitution found in numerous local anesthetic and piperidine carboxamide analogs (e.g., bupivacaine-type scaffolds, CAS 2180-92-9, and N-(2,6-dimethylphenyl)piperidine-2-carboxamide derivatives) and from the 4-chlorobenzyl variant (N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide) [2]. No direct head-to-head pharmacological comparison data were identified for these specific compounds, but the established SAR principle—that the dimethyl substitution position profoundly influences target binding—is cited across multiple bipiperidinyl derivative patents. Procurers intending to use this compound as a synthetic intermediate or pharmacological tool should treat the 3,4-dimethylphenyl N-substitution as a non-interchangeable structural feature.

receptor selectivity SAR library design bipiperidine carboxamide

Physicochemical Property Differentiation: Target Compound vs. N-Ethyl and N-(4-tert-Butylphenyl) Analogs

Physicochemical properties—particularly molecular weight, logP, and hydrogen-bonding capacity—are critical determinants of CNS permeability, solubility, and metabolic stability in bipiperidinyl carboxamide series. The target compound (MW ~351.48 g/mol, C20H31N3O2) occupies a distinct property space compared to close analogs: the N-ethyl variant (N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide, CAS 1795491-93-8, MW ~269.37 g/mol) is significantly smaller and more polar, while the N-(4-tert-butylphenyl) analog (CAS 1788561-31-8, MW ~387.53 g/mol) is more lipophilic and sterically demanding [1]. These differences directly impact calculated logP, topological polar surface area (tPSA), and rotatable bond count, all of which feed into drug-likeness predictions and CNS MPO scores. No experimental logP or solubility data were identified for CAS 1795477-07-4 from non-excluded sources; the comparison is based on computed molecular descriptors.

physicochemical profiling lead optimization bipiperidine carboxamide

Evidence-Aligned Application Scenarios for N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide Procurement


mGlu7 Negative Allosteric Modulator (NAM) Tool Compound Development and SAR Expansion

Based on class-level evidence indicating that 4-methoxy-substituted bipiperidinyl carboxamides exhibit mGlu7 NAM activity in the sub-micromolar range (IC50 ≈ 776–794 nM in HEK-Gα15 calcium assays) [1], this compound may serve as a scaffold for developing novel mGlu7 NAM tool compounds. Researchers studying CNS disorders where mGlu7 modulation is implicated (e.g., anxiety, epilepsy, schizophrenia) can use this compound as a starting point for systematic SAR exploration, particularly to investigate the impact of N-phenyl substitution patterns on mGlu subtype selectivity. CAUTION: compound identity must be independently confirmed before biological testing, as the BindingDB data cited may correspond to a different chemotype.

Bipiperidine Scaffold-Based GPCR Ligand Library Synthesis

The substituted bipiperidinyl carboxamide scaffold has been extensively patented for GPCR modulation, including α2C-adrenergic receptor antagonism (Bayer Pharma AG patent family US9624199B2) [2]. This compound can be incorporated into diversity-oriented synthesis libraries aimed at identifying novel GPCR ligands, leveraging the structural differentiation offered by the 3,4-dimethylphenyl N-substituent and 4-methoxy bipiperidine orientation. Procurement is most appropriate for medicinal chemistry groups building focused or diverse bipiperidine libraries for high-throughput screening.

Regioisomeric Selectivity Studies for Bipiperidine mGlu Modulators

The 4-methoxy orientation on the bipiperidine core has been associated with stronger mGlu7 NAM activity compared to the 3-methoxy regioisomer in class-level BindingDB data (1.6-fold potency difference) [1]. Academic and industrial laboratories conducting regioisomeric SAR studies can procure both the 4-methoxy (CAS 1795477-07-4) and 3-methoxy analogs as matched pairs to experimentally validate the impact of methoxy position on pharmacological activity. This is particularly relevant for groups optimizing mGlu7 NAM lead series where subtle structural changes drive selectivity.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a molecular weight of approximately 351.48 g/mol and computed properties including a tPSA of ~85.37 Ų , this compound occupies a property space that is intermediate between smaller N-ethyl analogs and larger N-aryl variants. CNS drug discovery teams can use this compound as a benchmarking standard to evaluate how the 3,4-dimethylphenyl substitution influences experimental logD, solubility, metabolic stability, and brain penetration relative to other bipiperidine carboxamide analogs. However, the absence of published experimental PK data means that initial procurement should be limited to small quantities for in-house property determination.

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.